molecular formula C11H8ClNO3 B13664041 5'-Chloro-2'-oxospiro[cyclopropane-1,3'-indoline]-7'-carboxylic Acid

5'-Chloro-2'-oxospiro[cyclopropane-1,3'-indoline]-7'-carboxylic Acid

Cat. No.: B13664041
M. Wt: 237.64 g/mol
InChI Key: LSCTYBPJVBLTGD-UHFFFAOYSA-N
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Description

5-Chloro-2-oxospiro[cyclopropane-1,3-indoline]-7-carboxylic Acid is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-oxospiro[cyclopropane-1,3-indoline]-7-carboxylic Acid typically involves the formation of the spirocyclic structure through cycloaddition reactions. One common method is the Corey–Chaykovsky reaction, which involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide to produce spiro[cyclopropane-1,9′-fluorene] with a yield of 70%. Another method involves the photochemical reaction of olefins with carbene, resulting in the formation of spiro cyclopropanes through [1 + 2] cycloaddition(2).

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-oxospiro[cyclopropane-1,3-indoline]-7-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like lead tetraacetate, resulting in the formation of phthalimidonitrene, which can further react to form substituted spiro compounds(2).

    Reduction: Reduction reactions can be performed using common reducing agents to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Lead tetraacetate is commonly used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with lead tetraacetate can produce phthalimidonitrene derivatives, while nucleophilic substitution can yield various substituted spiro compounds.

Scientific Research Applications

5-Chloro-2-oxospiro[cyclopropane-1,3-indoline]-7-carboxylic Acid has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity(2).

    Biology: It is studied for its potential biological activities, including antifungal, antibacterial, and antiviral properties(2).

    Medicine: The compound and its derivatives are investigated for their potential use as therapeutic agents, particularly in the treatment of cancer and infectious diseases(2).

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals(2).

Mechanism of Action

The mechanism of action of 5-Chloro-2-oxospiro[cyclopropane-1,3-indoline]-7-carboxylic Acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to interact with enzymes and receptors in a unique manner, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

5-Chloro-2-oxospiro[cyclopropane-1,3-indoline]-7-carboxylic Acid can be compared with other spirocyclic compounds, such as:

    Spiro[cyclopropane-1,2′-steroids]: These compounds have similar spirocyclic structures and exhibit biological activities like diuretic and antiandrogenic effects(2).

    Spiro[cyclopentane-1,3′-indoline] derivatives: These compounds are structurally similar and are found in natural products with proven biological activities, such as antitumor and antibacterial properties(3).

The uniqueness of 5-Chloro-2-oxospiro[cyclopropane-1,3-indoline]-7-carboxylic Acid lies in its specific functional groups and the potential for diverse chemical modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

IUPAC Name

5-chloro-2-oxospiro[1H-indole-3,1'-cyclopropane]-7-carboxylic acid

InChI

InChI=1S/C11H8ClNO3/c12-5-3-6(9(14)15)8-7(4-5)11(1-2-11)10(16)13-8/h3-4H,1-2H2,(H,13,16)(H,14,15)

InChI Key

LSCTYBPJVBLTGD-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3=CC(=CC(=C3NC2=O)C(=O)O)Cl

Origin of Product

United States

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